MJN228
Overview
Description
MJN228 is a synthetic organic compound known for its role as a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1). It has a molecular formula of C20H20N4O3 and a molecular weight of 364.4 g/mol . This compound is primarily used in scientific research to study lipid metabolic pathways and the role of NUCB1 in cells .
Mechanism of Action
Target of Action
MJN228, also known as (4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone, is a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1) . NUCB1 is a protein that plays a crucial role in various cellular processes, including lipid metabolism .
Mode of Action
This compound interacts with NUCB1 by blocking the binding of the probe arachidonoyl ethanolamide-diazirine . This interaction occurs with an IC50 value of 3.3 µM, indicating a strong affinity between this compound and NUCB1 . It prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM .
Biochemical Pathways
The interaction of this compound with NUCB1 affects lipid metabolic pathways in cells . By inhibiting NUCB1, this compound can disrupt the normal functioning of these pathways, leading to changes in the cellular lipid profile .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in lipid metabolism. Treatment of Neuro2a cells with this compound produced substantial reductions in lipid probe enrichment of NUCB1 . This suggests that this compound can significantly alter the lipid content within cells by modulating the activity of NUCB1 .
Biochemical Analysis
Biochemical Properties
MJN228 plays a significant role in biochemical reactions by interacting with the lipid-binding protein nucleobindin 1 (NUCB1). It blocks the binding of the probe arachidonoyl ethanolamide-diazirine to NUCB1 with an IC50 value of 3.3 µM . This interaction prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM . The compound’s ability to inhibit lipid probe binding to NUCB1 highlights its potential in modulating lipid metabolic pathways and influencing lipid-related biochemical processes.
Cellular Effects
This compound exerts notable effects on various types of cells and cellular processes. In Neuro2a cells, treatment with this compound at a concentration of 25 µM produced substantial reductions in lipid probe enrichment of NUCB1, resulting in a 3-5-fold decrease . This compound influences cell function by perturbing lipid metabolic pathways, which can impact cell signaling pathways, gene expression, and cellular metabolism. The ability of this compound to modulate lipid metabolism underscores its potential in studying lipid-related cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the lipid-binding protein nucleobindin 1 (NUCB1). By blocking the binding of the probe arachidonoyl ethanolamide-diazirine, this compound inhibits the interaction between NUCB1 and lipid probes . This inhibition disrupts the hydrolytic and oxidative metabolism of endocannabinoids in cells, leading to changes in lipid metabolic pathways . The compound’s ability to modulate enzyme activity and gene expression at the molecular level highlights its potential as a tool for studying lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to 4 years when stored at -20°C . In vitro studies have shown that this compound can maintain its inhibitory effects on lipid probe binding to NUCB1 over extended periods
Metabolic Pathways
This compound is involved in lipid metabolic pathways by interacting with the lipid-binding protein nucleobindin 1 (NUCB1). This interaction perturbs the hydrolytic and oxidative metabolism of endocannabinoids in cells . The compound’s ability to modulate lipid metabolic pathways highlights its potential in studying the regulation of lipid metabolism and its impact on cellular processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the lipid-binding protein nucleobindin 1 (NUCB1). The compound’s selective binding to NUCB1 influences its localization and accumulation within cells . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with nucleobindin 1 (NUCB1). This interaction directs the compound to specific cellular compartments where NUCB1 is localized . The ability of this compound to target specific subcellular compartments highlights its potential as a tool for studying the spatial regulation of lipid metabolism and its impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: MJN228 is synthesized through a series of chemical reactions involving the formation of a piperazine ring and the introduction of a nitro group on an indole scaffold. The key steps include:
Formation of the Piperazine Ring: The synthesis begins with the formation of the piperazine ring by reacting 1-methylpiperazine with appropriate starting materials under controlled conditions.
Introduction of the Nitro Group: The nitro group is introduced onto the indole ring through nitration reactions using nitric acid or other nitrating agents.
Coupling Reactions: The final step involves coupling the piperazine and indole derivatives to form the desired compound, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced as a crystalline solid and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: MJN228 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Amino derivatives of this compound.
Substitution Products: Substituted indole or piperazine derivatives.
Scientific Research Applications
MJN228 is widely used in scientific research due to its ability to selectively bind to nucleobindin 1. Some of its applications include:
Chemistry: this compound is used to study lipid-binding proteins and their interactions with various ligands.
Biology: It helps in understanding the role of NUCB1 in lipid metabolic pathways and cellular processes.
Medicine: this compound is used in research to explore potential therapeutic targets for diseases related to lipid metabolism.
Industry: The compound is used in the development of biochemical assays and screening tools for drug discovery.
Comparison with Similar Compounds
KML110: Another ligand for nucleobindin 1, similar in structure and function to MJN228.
Uniqueness of this compound: this compound is unique due to its high selectivity and potency in binding to nucleobindin 1. It has been shown to produce substantial reductions in lipid probe enrichment of NUCB1 in Neuro2a cells, making it a valuable tool in lipid metabolism research .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-22-9-11-23(12-10-22)20(25)19-18(14-5-3-2-4-6-14)16-13-15(24(26)27)7-8-17(16)21-19/h2-8,13,21H,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWPPPBUQFKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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